molecular formula C7H13N B13007659 Bicyclo[3.1.1]heptan-3-amine

Bicyclo[3.1.1]heptan-3-amine

Cat. No.: B13007659
M. Wt: 111.18 g/mol
InChI Key: HFUFZENWUXYUSM-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-3-amine is a compound with a unique bicyclic structure, characterized by a seven-membered ring fused with a three-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes, which can improve metabolic stability and lipophilicity in drug candidates .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Bicyclo[3.1.1]heptan-3-amine can be compared with other similar compounds, such as:

    Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.

    Bicyclo[2.2.2]octane: A larger bicyclic compound with a different ring size.

    3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog of this compound.

The uniqueness of this compound lies in its specific ring structure and its ability to act as a bioisostere for meta-substituted arenes, which is not commonly observed in other similar compounds .

Biological Activity

Bicyclo[3.1.1]heptan-3-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in drug design, supported by data tables and relevant research findings.

Overview of this compound

This compound features a distinctive bicyclic structure that is hypothesized to act as a bioisostere for meta-substituted arenes, which can enhance the metabolic stability and lipophilicity of drug candidates. This property makes it a valuable scaffold in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Ring-opening reactions of [3.1.1]propellane using anionic methods.
  • Photocatalytic Minisci-like conditions to introduce functional groups at the bridgehead position from N-hydroxyphthalimide esters .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Ring-opening of propellaneAnionic methods to open the bicyclic ring structureVariable
Photocatalytic conditionsUse of photocatalysts under blue light irradiation to synthesize functionalized derivativesUp to 70%

Biological Activity

Research indicates that this compound exhibits several biological activities that are relevant in medicinal applications:

The mechanism of action involves its interaction with specific molecular targets, potentially modulating various pathways associated with disease processes. The compound's ability to mimic biologically active compounds enhances its therapeutic potential.

Pharmacological Effects

This compound has been studied for various pharmacological effects, including:

  • Antiproliferative Activity : It induces phase II carcinogen-metabolizing enzymes and inhibits tumor growth by modulating signaling pathways such as TGF-β and reducing VEGF levels .
  • Anti-inflammatory Properties : The compound modulates inflammatory pathways, including NF-κB and COX-2, which are crucial in chronic inflammatory diseases .
  • Antioxidant Effects : It reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
AntiproliferativeInduces carcinogen-metabolizing enzymes; inhibits tumor growth
Anti-inflammatoryModulates NF-κB and COX-2 pathways
AntioxidantReduces ROS production; enhances antioxidant enzyme activity

Case Studies

Several studies have highlighted the potential applications of this compound in drug design:

  • Study on Bioisosteric Applications : Research demonstrated that derivatives of this compound could serve as effective bioisosteres for existing drugs, improving their pharmacokinetic profiles while maintaining biological efficacy .
  • Synthesis and Characterization : A recent study utilized photochemical methods to synthesize various derivatives, showcasing the compound's versatility and potential for further functionalization in drug development .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C7H13N/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4,8H2

InChI Key

HFUFZENWUXYUSM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)N

Origin of Product

United States

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